3-(3,5-difluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
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Overview
Description
3-(3,5-difluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a complex organic compound characterized by its unique molecular structure This compound belongs to the thieno[3,2-d]pyrimidinone family and features a difluorophenyl group attached to its core structure
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a relatively new chemical entity and research is ongoing to identify its specific targets .
Mode of Action
It is known that the compound undergoes a visible-light-mediated fluoroalkylation/cyclization tandem process . This process is compatible with a wide range of N-arylcinnamamides .
Biochemical Pathways
The compound’s effect on biochemical pathways is currently under investigation. Preliminary studies suggest that the compound may be involved in the photoredox reaction, where singlet oxygen coexists with the superoxide radical anion through energy transfer and single electron transfer processes .
Pharmacokinetics
The compound has a molecular formula of c19h17f2n3o3s2 and an average mass of 437483 Da . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are currently under investigation. Some studies have suggested that the compound may have broad-spectrum antibacterial activity and reasonable antifungal activity .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the visible-light-mediated fluoroalkylation/cyclization process suggests that light conditions may play a role in the compound’s activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-difluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one typically involves multiple steps, starting with the construction of the thieno[3,2-d]pyrimidinone core. One common approach is the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions, often carried out in specialized reactors. The process requires careful control of reaction parameters, including temperature, pressure, and the use of specific reagents to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the difluorophenyl group and the thieno[3,2-d]pyrimidinone core.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
In biological research, 3-(3,5-difluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is studied for its potential biological activity. It may serve as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Medicine
The compound has shown promise in medicinal chemistry, where it is evaluated for its pharmacological properties. It may be used in the design of drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidinone derivatives: : These compounds share a similar core structure but may differ in the substituents attached to the core.
Difluorophenyl derivatives: : Other compounds containing difluorophenyl groups may exhibit similar properties and applications.
Uniqueness
3-(3,5-difluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one stands out due to its specific combination of structural features, which contribute to its unique chemical and biological properties. This uniqueness makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
3-(3,5-difluorophenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F2N2OS2/c13-6-3-7(14)5-8(4-6)16-11(17)10-9(1-2-19-10)15-12(16)18/h1-5H,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQVWNIYPQUPTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=S)N(C2=O)C3=CC(=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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